2-Chloro-4-(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C8H4ClF2NO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chloro-4-(difluoromethoxy)benzoic acid with appropriate reagents to form the oxazole ring. One common method involves the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole
- 2-Chloro-4-(methoxy)benzo[d]oxazole
- 2-Chloro-4-(ethoxy)benzo[d]oxazole
Uniqueness
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired .
Properties
Molecular Formula |
C8H4ClF2NO2 |
---|---|
Molecular Weight |
219.57 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H |
InChI Key |
PJGHQQQRLIMJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Cl |
Origin of Product |
United States |
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